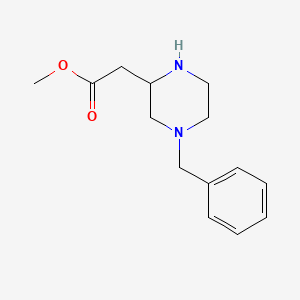
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
描述
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.24268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of 2-Piperazineacetic acid derivatives typically involves the reaction of piperazine with various acylating agents. For instance, methyl α-bromophenylacetic acid can be reacted with piperazine derivatives under basic conditions to yield various piperazine-acetic acid esters. The resulting compounds are often evaluated for their biological activity against different cell lines.
Biological Activity Overview
The biological activities of 2-Piperazineacetic acid derivatives include:
- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested against colon cancer (HT-29) and lung cancer (A549) cells using MTT assays, demonstrating significant inhibition of cell proliferation .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity. In particular, piperazine hybridized compounds have been reported to possess enhanced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific pathways. For instance, the inhibition of the MAPK pathway has been linked to the anticancer activity of some piperazine derivatives .
Case Study 1: Anticancer Activity
In a study evaluating a series of piperazinone derivatives, it was found that compounds containing a phenylmethyl group showed significant cytotoxicity against HT-29 and A549 cell lines. The study utilized an MTT assay to measure cell viability and determined that these compounds could inhibit cell growth effectively at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HT-29 | 15.2 |
| Derivative B | A549 | 12.5 |
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of piperazine-based compounds revealed that certain derivatives exhibited potent activity against Pseudomonas aeruginosa. The study compared these new compounds with traditional antibiotics.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound X | P. aeruginosa | 2 |
| Compound Y | S. aureus | 8 |
Research Findings
Research indicates that modifications to the piperazine ring or the acetic acid moiety can significantly alter biological activity. For instance, introducing halogen substituents on the phenyl ring has been shown to enhance both anticancer and antibacterial activities by improving binding affinities to biological targets .
属性
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMYXIJYAOAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















